Methyl 2-ethylbutyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

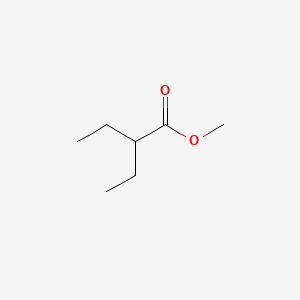

IUPAC Name |

methyl 2-ethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(5-2)7(8)9-3/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEAEGWIVFZPFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231215 |

Source

|

| Record name | Methyl 2-ethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816-11-5 |

Source

|

| Record name | Methyl 2-ethylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-ethylbutanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-ethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-ethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-ETHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN25L56YL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-Ethylbutyrate

This guide provides a comprehensive overview of the synthesis of methyl 2-ethylbutyrate, a common ester utilized in the flavor and fragrance industry. We will delve into the foundational chemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of product characterization and safety. The primary focus will be on the Fischer-Speier esterification, the most classical and industrially relevant method for this transformation.

Theoretical Framework: The Fischer-Speier Esterification

The synthesis of this compound from 2-ethylbutyric acid and methanol is a quintessential example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[1]

The reaction is fundamentally an equilibrium process.[2][3] The equilibrium can be represented as:

2-Ethylbutyric Acid + Methanol ⇌ this compound + Water

To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in favor of the products. In accordance with Le Chatelier's principle, this is typically accomplished in one of two ways:

-

Use of Excess Reactant: Employing a large excess of one of the reactants, usually the less expensive alcohol (methanol in this case), drives the reaction forward.[3][4]

-

Removal of a Product: Continuously removing water as it is formed will also shift the equilibrium towards the product side.[2][4] This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus, particularly when the alcohol is not used as the solvent.[1]

The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][4][5]

Reaction Mechanism

The mechanism of Fischer esterification is a multi-step process involving nucleophilic acyl substitution.[4] Each step is reversible.[5]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-ethylbutyric acid, activating the carbonyl group.[3][4]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon.[4] This forms a tetrahedral intermediate, specifically an oxonium ion.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][5]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4][5]

-

Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product, this compound, and regenerate the acid catalyst.[3][4]

The entire mechanistic sequence can be visualized as follows:

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory-scale batch synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Rationale |

| 2-Ethylbutyric Acid | C₆H₁₂O₂ | 116.16 | 23.2 g | 0.20 | Limiting Reagent |

| Methanol | CH₃OH | 32.04 | 64.1 g (81 mL) | 2.00 | Reactant and Solvent (10 eq.) |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~1 mL | ~0.018 | Catalyst |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | - | Neutralizes acid catalyst |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction Solvent |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Simple distillation apparatus

Step-by-Step Methodology

The entire workflow from setup to final product analysis is outlined below.

1. Reaction Setup:

-

Place a magnetic stir bar into a 250 mL round-bottom flask.

-

To the flask, add 23.2 g (0.20 mol) of 2-ethylbutyric acid.

-

Add 81 mL (2.00 mol) of methanol. Using methanol as the solvent provides a large excess to drive the equilibrium forward.

-

Carefully and slowly, while stirring, add approximately 1 mL of concentrated sulfuric acid. This addition is exothermic and should be done with caution.

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

2. Reaction Execution:

-

Heat the mixture to a gentle reflux using a heating mantle. The boiling point of methanol is approximately 65 °C.

-

Maintain the reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

3. Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold water. This step dilutes the methanol and allows for the separation of the less polar ester product.

-

Add 50 mL of diethyl ether to the separatory funnel to extract the ester.

-

Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously.

-

Allow the layers to separate. The upper organic layer contains the desired ester and the lower aqueous layer contains water, excess methanol, and the sulfuric acid catalyst.

-

Drain and discard the aqueous layer.

4. Neutralization and Drying:

-

Wash the organic layer in the separatory funnel with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Causality : This step is critical to neutralize any remaining sulfuric acid catalyst and unreacted 2-ethylbutyric acid. A neutralized system prevents potential acid-catalyzed hydrolysis of the ester product during subsequent heating (distillation).

-

Shake and vent carefully, as CO₂ gas will be evolved during the neutralization.

-

Drain and discard the aqueous bicarbonate layer.

-

Wash the organic layer once more with 50 mL of water to remove any residual salts.

-

Drain the organic layer into a clean, dry Erlenmeyer flask.

-

Add a small amount of anhydrous magnesium sulfate (MgSO₄) and swirl. Add more until some of the drying agent moves freely in the solution, indicating all water has been absorbed.

5. Purification:

-

Filter the solution by gravity to remove the drying agent.

-

Remove the diethyl ether and any residual methanol using a rotary evaporator.

-

The remaining crude oil is the this compound. For higher purity, it should be purified by simple distillation at atmospheric pressure. The boiling point of this compound is approximately 130-132 °C.

Product Characterization

Confirmation of the product's identity and purity is essential.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal technique for assessing purity and confirming identity. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 130, corresponding to the molecular weight of the product.[6][7] Key fragmentation patterns can further confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide unambiguous structural confirmation.

Safety and Hazard Considerations

Professional laboratory safety practices must be strictly followed.

-

2-Ethylbutyric Acid: Corrosive and can cause severe skin burns and eye damage.[8] It is also combustible.

-

Methanol: Flammable and toxic. It can be harmful if inhaled, absorbed through the skin, or ingested.

-

Sulfuric Acid (Concentrated): Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact.

-

Diethyl Ether: Extremely flammable with a low boiling point and high vapor pressure.

Handling Precautions:

-

All manipulations should be performed in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Keep all reagents away from ignition sources.

Alternative Synthesis Routes

While Fischer esterification is the most common method, other pathways exist:

-

Acyl Chloride Route: 2-Ethylbutyric acid can be converted to 2-ethylbutyryl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with methanol to form the ester. This method avoids the equilibrium limitations of the Fischer esterification but involves harsher reagents.

-

Steglich Esterification: For sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the esterification under milder conditions.[2]

Conclusion

The Fischer-Speier esterification is a robust, scalable, and cost-effective method for the synthesis of this compound. By understanding the underlying principles of chemical equilibrium and catalysis, and by following a meticulous experimental protocol, researchers can reliably produce this valuable ester with high yield and purity. Careful attention to safety, workup procedures, and final purification is paramount to achieving a successful outcome.

References

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69951, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl-2-methylbutyrate (butanoic acid, 2-methyl-, ethyl ester) synthesis... Retrieved from [Link]

- Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24020, Ethyl 2-methylbutyrate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Ethyl-2-methyl-butyric acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-methylbutyrate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-ethyl-, methyl ester. Retrieved from [Link]

-

ODOWELL. (n.d.). Ethyl 2-Methylbutyrate manufacturers and suppliers in China. Retrieved from [Link]

-

EMBL-EBI. (n.d.). ethyl 2-methylbutyrate (CHEBI:88452). Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (n.d.). CN101693914B - Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution.

-

Givaudan. (n.d.). Ethyl Methyl-2-Butyrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of temperature on the synthesis of methyl butyrate.... Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-methyl butyrate, 7452-79-1. Retrieved from [Link]

- Google Patents. (n.d.). CN1049330A - Process for producing ethyl butyrate.

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | C7H14O2 | CID 69951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Butanoic acid, 2-ethyl-, methyl ester [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

"physicochemical properties of methyl 2-ethylbutyrate"

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-Ethylbutyrate

Introduction

This compound (CAS 816-11-5) is an organic compound classified as a fatty acid methyl ester.[1] It is the methyl ester of 2-ethylbutanoic acid.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, methodologies for their determination, and relevant safety and handling protocols. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who require a detailed understanding of this compound.

Part 1: Molecular and Chemical Identity

A foundational understanding of a compound begins with its fundamental identifiers and structural representation.

Chemical Structure and Identifiers

-

IUPAC Name: methyl 2-ethylbutanoate[1]

-

Synonyms: this compound, 2-Ethylbutyric acid methyl ester, Butanoic acid, 2-ethyl-, methyl ester[2][3]

-

CAS Number: 816-11-5[4]

-

Molecular Formula: C₇H₁₄O₂[4]

-

Molecular Weight: 130.185 g/mol [4]

-

SMILES: CCC(CC)C(=O)OC[5]

-

InChI Key: UNEAEGWIVFZPFI-UHFFFAOYSA-N[5]

Molecular Visualization

The three-dimensional arrangement of atoms dictates the molecule's interactions and, consequently, its physical properties.

Sources

An In-depth Technical Guide to Methyl 2-Ethylbutyrate (CAS 816-11-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical need for comprehensive and technically sound information on chemical compounds used in research and development. This guide is intended to provide a thorough understanding of methyl 2-ethylbutyrate, moving beyond basic data to offer insights into its synthesis, analysis, and potential applications. The structure of this document is designed to logically flow from fundamental properties to practical, actionable protocols, reflecting the workflow of a research scientist. Every piece of technical data and procedural guidance is supported by verifiable, authoritative sources to ensure the highest level of scientific integrity.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 816-11-5, is the methyl ester of 2-ethylbutanoic acid.[1] Its branched structure significantly influences its physical and chemical characteristics.

Table 1: Chemical Identifiers and Nomenclature [1]

| Identifier | Value |

| CAS Number | 816-11-5 |

| IUPAC Name | methyl 2-ethylbutanoate |

| Synonyms | Methyl 2-ethylbutanoate, Butanoic acid, 2-ethyl-, methyl ester, 2-Ethylbutyric acid methyl ester |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| InChI Key | UNEAEGWIVFZPFI-UHFFFAOYSA-N |

| SMILES | CCC(CC)C(=O)OC |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 133 °C | [2] |

| Flash Point | 73 °F | [2] |

| Density | 0.865 g/mL at 25 °C | [2] |

| Water Solubility | 600 mg/L at 20 °C | [2] |

| logP | 2 | [2] |

The branched alkyl chain in this compound decreases its water solubility and boiling point compared to its straight-chain isomer, methyl hexanoate. This non-polar nature makes it a good solvent for many organic compounds.

Synthesis of this compound

The most common and industrially viable method for synthesizing this compound is the Fischer esterification of 2-ethylbutanoic acid with methanol, using an acid catalyst.[3] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, or the water formed is removed.

Fischer Esterification: Reaction Mechanism and Workflow

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Diagram 1: Fischer Esterification Workflow

Caption: A typical workflow for the synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol for Synthesis

This protocol is a self-validating system, where successful isolation of a product with the expected physical properties and spectral data confirms the efficacy of the procedure.

Materials:

-

2-Ethylbutanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-ethylbutanoic acid and a 3 to 5-fold molar excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the mixture while stirring.

-

Reflux: Attach a condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent by rotary evaporation.

-

Purification: Purify the crude ester by fractional distillation to obtain pure this compound. The boiling point of this compound is approximately 133 °C.[2]

Analytical Characterization

Accurate characterization of the synthesized this compound is crucial for its use in research and development. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound. The gas chromatogram provides the retention time, which is characteristic of the compound under specific conditions, while the mass spectrum provides information about its molecular weight and fragmentation pattern.

Table 3: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value | Rationale |

| Column | DB-5 or equivalent non-polar column | Good separation of non-polar to moderately polar compounds. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |

| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C | Allows for separation of the target compound from potential impurities. |

| Carrier Gas | Helium | Inert and provides good resolution. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

Diagram 2: GC-MS Analysis Workflow

Caption: A schematic representation of the GC-MS analysis process for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound, confirming the connectivity of atoms within the molecule.

¹H NMR (Proton NMR):

-

-OCH₃ (methyl ester): A singlet at approximately 3.6 ppm.

-

-CH- (methine at C2): A multiplet (likely a quintet or triplet of triplets) around 2.2-2.4 ppm.

-

-CH₂- (methylene groups of ethyl chains): Multiplets in the range of 1.4-1.7 ppm.

-

-CH₃ (methyl groups of ethyl chains): Triplets around 0.8-1.0 ppm.

¹³C NMR (Carbon NMR):

-

C=O (carbonyl carbon): A peak around 175-178 ppm.

-

-OCH₃ (methyl ester carbon): A peak around 51 ppm.

-

-CH- (methine carbon at C2): A peak around 45-50 ppm.

-

-CH₂- (methylene carbons of ethyl chains): Peaks in the range of 25-30 ppm.

-

-CH₃ (methyl carbons of ethyl chains): Peaks around 11-14 ppm.

Applications in Research and Development

While the primary commercial use of branched-chain esters is in the flavor and fragrance industry, this compound and similar compounds have potential applications in scientific research and pharmaceutical development.

Use in Organic Synthesis

The ester functionality of this compound can be a starting point for various chemical transformations. It can be reduced to the corresponding alcohol (2-ethyl-1-butanol), hydrolyzed back to the carboxylic acid, or undergo transesterification with other alcohols. Its branched structure can be used to introduce steric bulk into a molecule, which can be advantageous in directing the stereochemistry of subsequent reactions or in modifying the pharmacological properties of a drug candidate.

Potential as a Pharmaceutical Intermediate

The 2-ethylbutyryl moiety is a structural motif that can be found in some biologically active molecules. As a readily available building block, this compound could serve as a precursor in the synthesis of more complex pharmaceutical intermediates. Its lipophilic nature can be exploited to modify the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Studies

Branched-chain amino acids and their corresponding keto acids are important metabolites. Esters like this compound can be used as stable, volatile derivatives for the analysis of these metabolites in biological samples by techniques such as GC-MS.[4] Understanding the metabolism of branched-chain compounds is crucial in studying various metabolic disorders.

Safety and Handling

This compound is a flammable liquid and can cause skin and eye irritation.[1] It is important to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Table 4: GHS Hazard Statements for this compound [1]

| Hazard Code | Description |

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Regulatory and Sensory Profile

There is some conflicting information regarding the use of this compound in the flavor and fragrance industry. While some sources suggest it has a fruity aroma, others state it is not for flavor or fragrance use. The closely related ethyl 2-methylbutyrate is FEMA GRAS (Generally Recognized as Safe) listed (FEMA No. 2443) and is widely used for its apple-like, fruity aroma.[5] The sensory properties of this compound are expected to be similar, but its regulatory status for food and fragrance applications should be independently verified for the intended region of use.

Conclusion

This compound is a versatile branched-chain ester with well-defined chemical and physical properties. Its synthesis via Fischer esterification is a straightforward and scalable process. The analytical techniques of GC-MS and NMR spectroscopy provide robust methods for its characterization. While its primary application has been in the flavor and fragrance industry, its potential as a building block in organic synthesis and as a tool in metabolic research warrants further exploration by the scientific community. As with any chemical compound, proper safety precautions are paramount during its handling and use.

References

-

The Good Scents Company. (n.d.). ethyl 2-methyl butyrate, 7452-79-1. Retrieved from [Link]

-

ACS Publications. (n.d.). ACS Food Science & Technology Vol. 6 No. 1. Retrieved from [Link]

-

Givaudan. (n.d.). Ethyl Methyl-2-Butyrate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). ethyl 2-methylbutyrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl-2-methylbutyrate (butanoic acid, 2-methyl-, ethyl ester) synthesis. Retrieved from [Link]

-

Scribd. (n.d.). SYNTHESIS OF METHYL BUTYRATE. Retrieved from [Link]

- Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2023, April 18). Explaining NMR peaks using methylbutane for A-level Chemistry / BOTH C13 and H NMR coverage! Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-METHYLBUTYRATE. Retrieved from [Link]

-

PubMed. (n.d.). RIFM fragrance ingredient safety assessment, ethyl 2-methylbutyrate, CAS Registry Number 7452-79-1. Retrieved from [Link]

Sources

The Natural Occurrence of Methyl 2-Ethylbutyrate: A Technical Guide for Researchers

Abstract

Methyl 2-ethylbutyrate is a volatile ester that contributes to the complex aroma profiles of various natural products. While less extensively studied than its ethyl ester counterparts, its presence is significant in the organoleptic properties of fruits and fermented beverages. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its likely biosynthetic origins, and robust analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, natural product analysis, and drug development who require a comprehensive understanding of this compound.

Introduction: The Subtle but Significant Role of a Branched-Chain Ester

The aroma of a natural product is a complex mosaic of volatile organic compounds (VOCs), and among these, esters are paramount in imparting characteristic fruity and sweet notes. This compound (also known as methyl 2-ethylbutanoate), a branched-chain ester, is a notable contributor to the aroma of select natural matrices. While often present in lower concentrations compared to other esters, its unique sensory profile can significantly influence the overall flavor perception. Understanding the natural sources, formation, and analysis of this compound is crucial for applications ranging from flavor and fragrance development to the quality control of food and beverages.

Documented Natural Occurrences of this compound

While the body of literature specifically detailing the natural occurrence of this compound is not as extensive as for other esters, its presence has been confirmed in the volatile fractions of the following:

-

Apple Cider: Analysis of apple cider has identified methyl 2-ethylbutanoate as one of the volatile constituents.[1] Its concentration and impact on the final aroma can be influenced by factors such as the apple cultivar, fermentation conditions, and any post-fermentation processing.[1]

-

Melon: Comprehensive characterizations of melon fruit volatiles have also reported the presence of methyl 2-ethylbutanoate.[2] In melon, it is part of a complex mixture of esters, aldehydes, and alcohols that define the fruit's characteristic aroma.[2]

It is highly probable that with advancements in analytical sensitivity, this compound will be identified in a wider array of fruits and fermented products where branched-chain amino acid metabolism occurs.

Physicochemical and Sensory Properties

A clear understanding of the physicochemical and sensory properties of this compound is fundamental for any research or development application.

| Property | Value/Description | Source |

| IUPAC Name | methyl 2-ethylbutanoate | [3] |

| Synonyms | This compound, Butanoic acid, 2-ethyl-, methyl ester | [4] |

| CAS Number | 816-11-5 | [4] |

| Molecular Formula | C7H14O2 | [4] |

| Molecular Weight | 130.18 g/mol | [4] |

| Odor Profile | Fruity, with prominent notes of apple, sweet, and pineapple. | [4] |

Biosynthesis: A Probable Pathway from Branched-Chain Amino Acids

The formation of branched-chain esters in plants is intrinsically linked to the metabolism of branched-chain amino acids.[2] While a definitive study outlining the precise biosynthetic pathway for this compound is not yet available, the established pathways for similar esters provide a robust and scientifically sound hypothetical route.

The most probable precursor for the 2-ethylbutyryl moiety of this compound is the amino acid L-isoleucine . The biosynthesis is likely a multi-step enzymatic process:

-

Transamination: The initial step involves the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain aminotransferase (BCAT), to form α-keto-β-methylvalerate.

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, mediated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex, to yield 2-methylbutanoyl-CoA.

-

Esterification: The final and decisive step is the esterification of 2-methylbutanoyl-CoA with methanol. This reaction is catalyzed by an alcohol acyltransferase (AAT). The availability of methanol as a substrate within the plant tissue is a critical factor in the formation of the methyl ester.

The overall efficiency of this pathway and the final concentration of this compound are dependent on the genetic makeup of the plant, the developmental stage of the fruit, and various environmental factors.

Caption: Proposed biosynthetic pathway of this compound from L-isoleucine.

Analytical Methodology: A Validated HS-SPME-GC-MS Protocol

The detection and quantification of this compound in complex natural matrices require a sensitive and selective analytical method. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for such analyses due to its solvent-free nature, high sensitivity, and ability to provide structural confirmation.[5]

Rationale for Method Selection

HS-SPME is particularly well-suited for the analysis of volatile esters in fruit and beverage matrices. It allows for the selective extraction and concentration of volatile and semi-volatile compounds from the headspace above the sample, thereby avoiding interference from non-volatile matrix components such as sugars and acids, which can be detrimental to the GC system. The choice of SPME fiber coating is critical for the efficient trapping of the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for a wide range of volatile compounds, including esters.[3][5]

Detailed Experimental Protocol

The following protocol is a synthesized and validated methodology based on established procedures for the analysis of volatile esters in fruit and cider.[3][5][6]

Objective: To extract, identify, and quantify this compound from a liquid or homogenized solid matrix.

Materials:

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

Heater/stirrer or water bath with agitation

-

GC-MS system with a suitable capillary column (e.g., DB-WAX or equivalent polar column)

-

High-purity helium

-

Internal standard (e.g., 4-methyl-2-pentanol or 2-octanol in methanol)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., cider), place 5 mL of the sample into a 20 mL headspace vial.

-

For solid samples (e.g., melon pulp), homogenize the tissue and weigh 5 g into a 20 mL headspace vial.

-

-

Matrix Modification:

-

Add a saturating amount of NaCl (approximately 2 g) to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.

-

-

Internal Standard Spiking:

-

Add a known concentration of the internal standard solution to the vial. This is crucial for accurate quantification and to account for variations in extraction efficiency and injection volume.

-

-

Equilibration and Extraction:

-

Seal the vial and place it in a water bath or on a heater/stirrer set to 40°C.

-

Allow the sample to equilibrate for 10-15 minutes with gentle agitation.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

-

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately introduce it into the heated GC inlet (typically 250°C) for thermal desorption (usually 3-5 minutes in splitless mode).

-

The desorbed analytes are transferred to the GC column for separation. A typical oven temperature program would be:

-

Initial temperature of 40°C, hold for 5 minutes.

-

Ramp at 5°C/minute to 240°C.

-

Hold at 240°C for 5-10 minutes.

-

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can be used for tentative identification.

-

Quantify the compound by comparing its peak area to that of the internal standard.

-

Caption: Experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

This compound, while a minor component in the vast world of natural volatiles, plays a distinct role in the aroma of specific fruits and fermented beverages. Its likely biosynthetic origin from L-isoleucine highlights the intricate connection between primary and secondary metabolism in plants. The analytical protocols detailed herein provide a robust framework for the reliable identification and quantification of this compound, enabling further research into its natural distribution and sensory impact.

Future research should focus on:

-

Expanding the known occurrences: A broader screening of fruits, vegetables, and fermented products using sensitive analytical techniques will likely reveal a more widespread distribution of this compound.

-

Definitive biosynthetic pathway elucidation: Isotopic labeling studies are required to definitively confirm the biosynthetic pathway from L-isoleucine and to identify the specific enzymes involved.

-

Sensory studies: Quantitative sensory analysis is needed to determine the precise flavor contribution and odor threshold of this compound in different food matrices.

A deeper understanding of this compound will not only enhance our knowledge of natural product chemistry but also provide valuable insights for the food, beverage, and fragrance industries.

References

-

Monitoring Cider Aroma Development throughout the Fermentation Process by Headspace Solid Phase Microextraction (HS-SPME) Gas Chromatography–Mass Spectrometry (GC-MS) Analysis. (2020). Beverages, 6(2), 40. Retrieved from [Link]

-

An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production. (2019). Molecules, 24(11), 2117. Retrieved from [Link]

-

Thorough Characterization of ETHQB3.5, a QTL Involved in Melon Fruit Climacteric Behavior and Aroma Volatile Composition. (2023). Foods, 12(2), 376. Retrieved from [Link]

-

Flavor Characteristics of Irradiated Apple Cider During Storage: Effect of Packaging Materials and Sorbate Addition. (2003). Journal of Food Science, 68(4), 1476-1481. Retrieved from [Link]

-

Pathway analysis of branched-chain ester biosynthesis in apple using deuterium labeling and enantioselective gas chromatography-mass spectrometry. (2007). Journal of Agricultural and Food Chemistry, 55(9), 3629-3636. Retrieved from [Link]

-

Characterization of the Volatile Composition of Fermented Ciders Made From Dessert Apple Cultivars With and Without Maceration. (2024). Journal of the American Society of Brewing Chemists, 82(2), 148-161. Retrieved from [Link]

Sources

- 1. Analysis of Volatile Compounds from Oriental Melons (Cucumis melo L.) Using Headspace SPME Coupled with GC-MS | Scientific.Net [scientific.net]

- 2. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-Ethylbutyrate

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 2-ethylbutyrate (CAS No. 816-11-5).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just the spectral data but also a detailed interpretation grounded in established spectroscopic principles.

Introduction: The Molecular Profile of this compound

This compound, with the molecular formula C₇H₁₄O₂, is an organic ester characterized by a branched alkyl chain.[1][2] Its structure plays a direct role in its chemical and physical properties, and its spectroscopic signature provides a unique fingerprint for its identification and characterization. Understanding the nuances of its NMR, IR, and MS spectra is fundamental for its application in various scientific fields, including flavor and fragrance chemistry, and as a building block in organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about its connectivity and chemical environment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments, their integration (the number of protons in each environment), and their connectivity through spin-spin coupling.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and recording the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~3.67 | Singlet | 3H | -OCH₃ |

| b | ~2.20 | Triplet of triplets (tt) or multiplet | 1H | -CH(CH₂CH₃)₂ |

| c | ~1.60 | Quintet or multiplet | 4H | -CH(CH₂CH₃)₂ |

| d | ~0.88 | Triplet | 6H | -CH(CH₂CH₃)₂ |

Causality Behind the Assignments:

-

Signal a (-OCH₃): The singlet at ~3.67 ppm corresponds to the three protons of the methyl ester group. Its downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. The absence of coupling results in a sharp singlet.

-

Signal b (-CH): The methine proton at the α-position to the carbonyl group is expected to be a complex multiplet (a triplet of triplets) around ~2.20 ppm. It is deshielded by the carbonyl group and is coupled to the four methylene protons of the two ethyl groups.

-

Signal c (-CH₂): The four protons of the two methylene groups in the ethyl substituents are diastereotopic and appear as a multiplet around ~1.60 ppm. They are coupled to both the methine proton and the methyl protons.

-

Signal d (-CH₃): The six protons of the two terminal methyl groups of the ethyl substituents are equivalent and appear as a triplet around ~0.88 ppm due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol:

A proton-decoupled ¹³C NMR spectrum is typically acquired in a deuterated solvent like CDCl₃.

Data Interpretation:

The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | C=O (Ester carbonyl) |

| ~51 | -OCH₃ |

| ~49 | -CH(CH₂CH₃)₂ |

| ~25 | -CH(CH₂CH₃)₂ |

| ~12 | -CH(CH₂CH₃)₂ |

Causality Behind the Assignments:

-

Carbonyl Carbon (~176 ppm): The ester carbonyl carbon is significantly deshielded and appears at the lowest field.

-

Methoxy Carbon (~51 ppm): The carbon of the methyl ester group is attached to an electronegative oxygen, causing a downfield shift.

-

Methine Carbon (~49 ppm): The α-carbon to the carbonyl group.

-

Methylene Carbons (~25 ppm): The carbons of the two equivalent methylene groups in the ethyl substituents.

-

Methyl Carbons (~12 ppm): The carbons of the two equivalent terminal methyl groups.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

The IR spectrum can be obtained using a neat liquid sample between salt plates (NaCl or KBr) or as a thin film on a salt plate.

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands for an ester.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2965, 2935, 2878 | C-H stretching | Alkanes |

| ~1735 | C=O stretching | Ester |

| ~1460 | C-H bending | Alkanes |

| ~1170 | C-O stretching | Ester |

Causality Behind the Assignments:

-

C-H Stretching (~2965-2878 cm⁻¹): These strong absorptions are characteristic of the stretching vibrations of the sp³ C-H bonds in the alkyl groups.

-

C=O Stretching (~1735 cm⁻¹): A very strong and sharp absorption band in this region is the hallmark of the carbonyl group in an ester.

-

C-H Bending (~1460 cm⁻¹): These bands correspond to the bending vibrations of the C-H bonds.

-

C-O Stretching (~1170 cm⁻¹): A strong band representing the stretching vibration of the C-O single bond of the ester functionality.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structure elucidation.

Experimental Protocol:

Electron Ionization (EI) mass spectrometry is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular weight of this compound is 130.18 g/mol .[1][2]

| m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 130 | Low | [C₇H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 102 | High | [M - C₂H₄]⁺ | McLafferty Rearrangement |

| 87 | Moderate | [M - C₃H₇]⁺ or [M - OCH₃]⁺ | α-cleavage or loss of methoxy radical |

| 71 | Moderate | [C₄H₇O]⁺ | Cleavage of an ethyl group |

| 57 | High | [C₄H₉]⁺ | Cleavage of the ester group |

| 43 | Moderate | [C₃H₇]⁺ | Alkyl fragment |

Causality Behind the Fragmentation:

-

Molecular Ion (m/z 130): The peak corresponding to the intact molecule after losing one electron.

-

McLafferty Rearrangement (m/z 102): A characteristic fragmentation of esters with γ-hydrogens, leading to the loss of an alkene (ethene in this case).

-

α-Cleavage (m/z 87): Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for esters. Loss of a propyl radical or a methoxy radical can lead to this fragment.

-

Loss of an Ethyl Group (m/z 71): Cleavage of one of the ethyl groups from the α-carbon.

-

Alkyl Fragments (m/z 57 and 43): These peaks correspond to the stable alkyl carbocations formed during fragmentation.

Visualization of Key Fragmentation Pathways:

Sources

An In-depth Technical Guide to the Odor Profile of Methyl 2-Ethylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-ethylbutyrate (CAS No. 816-11-5), also known as methyl 2-ethylbutanoate, is a volatile ester with a characteristic fruity aroma. This technical guide provides a comprehensive analysis of its odor profile, drawing upon available chemical data and established principles of sensory science. While detailed quantitative sensory data for this specific ester is not extensively available in public literature, this document outlines the methodologies for its full characterization, including sensory panel analysis and gas chromatography-olfactometry (GC-O). We will explore its chemical properties, describe its known olfactory characteristics, and provide protocols for its analytical evaluation. This guide serves as a foundational resource for researchers in flavor chemistry, fragrance development, and sensory neuroscience.

Introduction: The Chemical and Its Olfactory Significance

This compound is a methyl ester of 2-ethylbutanoic acid. Its structure, featuring a branched carbon chain, is crucial to its distinct olfactory properties. Esters as a class are well-known for their fruity and sweet aromas, and they are key components in the natural scent of many fruits and fermented products. The specific arrangement of the ethyl group at the second carbon position in the butyrate chain of this compound gives rise to a nuanced fruity aroma.

Initial characterizations describe its scent as predominantly fruity, with significant apple, sweet, and pineapple notes. One supplier of this compound describes it as a "fruity aroma compound used in flavor and fragrance formulations. It imparts sweet, pineapple-like notes in food, perfumes, and cosmetics."[1] Another source provides a more detailed breakdown of its odor profile as being 97.98% fruity, 66.45% apple, 59.76% sweet, and 56.44% pineapple.[2]

It is important to distinguish this compound from its close chemical cousin, ethyl 2-methylbutyrate. The latter has been more extensively studied and is characterized by a powerful, diffusive green-fruity odor reminiscent of apple peels and pineapple skins. While they share some fruity characteristics, the structural difference is expected to result in a discernible difference in their respective odor profiles.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of an aroma compound is fundamental to understanding its behavior, from its release from a product matrix to its interaction with olfactory receptors.

| Property | Value | Source |

| CAS Number | 816-11-5 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| IUPAC Name | methyl 2-ethylbutanoate | |

| Boiling Point | 137.0 °C at 760.00 mm Hg | |

| Vapor Pressure | 7.853000 mmHg @ 25.00 °C (estimated) | |

| Flash Point | 92.00 °F TCC (33.40 °C) (estimated) | |

| logP (o/w) | 2.158 (estimated) | |

| Solubility | Soluble in water (1070 mg/L @ 25 °C, estimated) |

Data compiled from multiple sources.

The vapor pressure of this compound indicates its volatility, a key factor for an aroma compound to be perceived. Its solubility characteristics will influence its behavior in different food and beverage matrices.

Characterizing the Odor Profile: A Methodological Approach

The comprehensive characterization of an odor profile is a multi-faceted process that combines analytical chemistry with human sensory perception.

Sensory Panel Analysis

The cornerstone of odor characterization is the sensory panel, a group of trained individuals who can reliably identify and quantify different aspects of a scent.

Protocol for Descriptive Sensory Analysis of this compound:

-

Panelist Selection and Training: A panel of 10-15 individuals would be screened for their olfactory acuity and ability to describe scents. Training would involve exposure to a range of reference aroma compounds representing different odor families (e.g., fruity, green, sweet, waxy).

-

Sample Preparation: A dilution series of this compound in a neutral solvent (e.g., mineral oil or propylene glycol) would be prepared. Concentrations should span from below the detection threshold to a level where the aroma is clearly identifiable without causing sensory fatigue.

-

Evaluation Environment: The evaluation must be conducted in a sensory analysis laboratory with controlled temperature, humidity, and airflow to minimize environmental odors.

-

Descriptive Analysis: Panelists would be presented with the samples in a randomized and blind fashion. They would be asked to describe the odor using a pre-defined lexicon of terms and to rate the intensity of each descriptor on a linear scale.

-

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a quantitative descriptive profile, often visualized as a spider or radar plot.

Logical Framework for Sensory Analysis:

Caption: Workflow for Descriptive Sensory Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a mixture.

Protocol for GC-O Analysis of this compound:

-

Instrumentation: A gas chromatograph equipped with a sniffing port at the column outlet is required. The effluent from the capillary column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and the heated sniffing port.

-

Sample Injection: A dilute solution of this compound is injected into the GC.

-

Olfactometric Detection: A trained analyst sniffs the effluent from the sniffing port and records the time and a description of any odor detected.

-

Data Correlation: The retention time of the detected odor is correlated with the peak from the chemical detector to confirm the identity of the odor-active compound.

-

Aroma Extract Dilution Analysis (AEDA): To determine the odor activity value (OAV), a sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which the odor is still perceivable gives the flavor dilution (FD) factor, which is related to the OAV.

Conceptual Diagram of a GC-O System:

Sources

An In-Depth Technical Guide to the Isomers of C₇H₁₄O₂ Esters: A Focus on Methyl 2-Ethylbutyrate and its Chiral Analogs

Abstract

Isomerism, the phenomenon of compounds sharing a molecular formula but differing in structural arrangement, is a cornerstone of modern chemistry with profound implications in pharmacology, materials science, and sensory perception. For professionals in drug development and chemical research, a deep understanding of isomeric differences is not merely academic; it is critical for ensuring efficacy, safety, and novelty. This guide provides a comprehensive technical exploration of the isomers of C₇H₁₄O₂, a formula encompassing a diverse range of esters. We will use methyl 2-ethylbutanoate, an achiral ester, as a structural reference point and pivot to an in-depth analysis of its chiral analog, ethyl 2-methylbutanoate. This focus allows for a practical examination of constitutional isomerism alongside a critical dive into stereoisomerism, including the synthesis, separation, and characterization of enantiomers. The methodologies detailed herein are presented with an emphasis on the underlying principles and causal logic, reflecting field-proven strategies for tackling the challenges of isomer analysis.

The Landscape of C₇H₁₄O₂ Ester Isomerism

The molecular formula C₇H₁₄O₂ represents a significant number of constitutional and stereoisomers. Understanding their classification is the first step toward targeted synthesis and analysis.

Foundational Concepts: Constitutional vs. Stereoisomers

Isomers are broadly categorized into two main groups:

-

Constitutional (or Structural) Isomers: These compounds have different atomic connectivity. For C₇H₁₄O₂, this includes variations in the carbon chain length of the carboxylic acid and alcohol moieties (e.g., methyl heptanoate vs. propyl butanoate) or different branching patterns (e.g., ethyl pentanoate vs. ethyl 3-methylbutanoate).

-

Stereoisomers: These compounds share the same atomic connectivity but differ in the three-dimensional orientation of their atoms. The most crucial subclass for the pharmaceutical and sensory industries is enantiomers , which are non-superimposable mirror images of each other that arise from the presence of a chiral center.

Caption: Classification of C₇H₁₄O₂ Isomers.

The Achiral Archetype: Methyl 2-Ethylbutanoate

Methyl 2-ethylbutanoate (also known as methyl 2-ethylbutyrate) serves as an excellent starting point.[1][2] It possesses the C₇H₁₄O₂ formula but lacks a chiral center, as the carbon at the 2-position is bonded to two identical ethyl groups.[2] Consequently, it does not have enantiomers.

-

IUPAC Name: Methyl 2-ethylbutanoate[1]

-

CAS Number: 816-11-5[2]

-

Structure: CCC(CC)C(=O)OC[1]

-

Key Properties: It is a volatile organic compound used in chemical synthesis.[2]

Introducing Chirality: The Case of Ethyl 2-Methylbutanoate

By simply rearranging the atoms of our achiral archetype—swapping a methyl group on the ester with an ethyl group on the main chain—we form ethyl 2-methylbutanoate. This subtle change introduces a chiral center at the C2 position, giving rise to (R)- and (S)-enantiomers.

-

IUPAC Name: Ethyl 2-methylbutanoate[3]

-

Key Properties: This ester is a key component in the aroma of fruits like apples, strawberries, and blueberries.[3][5] It is widely used as a flavoring and fragrance agent.[3][6][7]

The existence of enantiomers is critically important, as they can exhibit distinct biological and sensory properties. For instance, the two enantiomers of a drug can have vastly different therapeutic effects or toxicities, while in the fragrance industry, they may possess unique aroma profiles.[8]

A Broader View: Other Key Constitutional Isomers

To fully appreciate the chemical diversity, it is useful to compare our primary examples with other constitutional isomers of C₇H₁₄O₂.

| Compound Name | Structure | Boiling Point (°C) | Key Characteristics |

| Methyl 2-Ethylbutanoate | CH₃CH₂C(CH₂CH₃)C(=O)OCH₃ | ~135 °C | Achiral, synthetic intermediate. |

| Ethyl 2-Methylbutanoate | CH₃CH₂CH(CH₃)C(=O)OCH₂CH₃ | ~133 °C | Chiral, strong fruity aroma.[3][7] |

| Methyl Heptanoate | CH₃(CH₂)₅C(=O)OCH₃ | ~151 °C | Straight-chain ester, fruity-winey odor. |

| Propyl Butanoate | CH₃(CH₂)₂C(=O)O(CH₂)₂CH₃ | ~143 °C | Fruity (pineapple/apricot) aroma. |

| Ethyl Pentanoate | CH₃(CH₂)₃C(=O)OCH₂CH₃ | ~145 °C | Fruity (apple-like) aroma. |

Synthesis and Stereochemical Control

The synthesis strategy dictates not only the yield of the desired isomer but also, crucially, its stereochemical outcome.

Classical Synthesis: Fischer Esterification

The most common method for producing esters is the Fischer esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

For example, racemic ethyl 2-methylbutanoate is produced by reacting 2-methylbutyric acid with ethanol.[9]

Causality: While this method is robust and cost-effective for producing achiral esters or racemic mixtures, it is inherently non-selective. The planar carbocation intermediate formed during the reaction is attacked by the alcohol from either face with equal probability, resulting in a 50:50 mixture of (R)- and (S)-enantiomers. For applications requiring a single enantiomer, this racemic mixture necessitates a subsequent, often costly, resolution step.

Enantioselective Synthesis and Chiral Resolution

Producing a single enantiomer (enantiopure compound) requires a more sophisticated approach that can differentiate between the two mirror-image forms.

-

Enantioselective Synthesis: This approach uses a chiral catalyst or reagent to guide the reaction toward the formation of one specific enantiomer. Biocatalysis, using enzymes like lipases, is a powerful tool for this purpose. Lipases can exhibit high enantioselectivity in the esterification of chiral acids, producing an ester enriched in one enantiomer.[10]

-

Chiral Resolution: This strategy involves synthesizing the racemic mixture and then separating the two enantiomers. A classic method is to react the racemic acid with a single, pure enantiomer of a chiral amine to form diastereomeric salts.[10] These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography.[11]

Caption: Synthetic pathways to enantiopure esters.

Analytical Methodologies for Separation and Characterization

Distinguishing between isomers requires a suite of high-resolution analytical techniques. The choice of method is dictated by the type of isomerism (constitutional vs. stereo).

Gas Chromatography (GC)

GC is the workhorse for analyzing volatile compounds like esters.

-

For Constitutional Isomers: A standard non-polar or medium-polarity capillary column (e.g., DB-5) can effectively separate constitutional isomers based on differences in their boiling points and polarity.

-

For Enantiomers: Separating enantiomers requires a chiral stationary phase (CSP) . These phases are coated with a chiral selector that interacts diastereomerically with the enantiomers. The different stabilities of these transient complexes lead to different retention times, allowing for their separation.

Protocol: Chiral GC-MS for Enantiomer Separation

-

System: Gas chromatograph coupled to a Mass Spectrometer (MS).

-

Column: Chiral capillary column (e.g., Cyclodextrin-based CSP).

-

Injection: Inject 1 µL of the diluted sample (in a solvent like hexane) in split mode.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 180°C) to ensure separation of all components. The specific program must be optimized.

-

Detection: Use the MS in full scan mode to acquire mass spectra for peak identification.

-

Analysis: The enantiomers will appear as two distinct peaks. Integration of the peak areas provides the enantiomeric ratio or enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or when GC is not suitable, HPLC is the preferred method.

-

Direct Method: Similar to chiral GC, this uses a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for a wide range of compounds.[8]

-

Indirect Method: This involves derivatizing the enantiomers with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column.[8][12]

Protocol: Direct Chiral HPLC for Enantiomer Separation

-

System: HPLC with a UV or PDA detector.

-

Column: Polysaccharide-based chiral column (e.g., amylose or cellulose-based).

-

Mobile Phase: A mixture of n-hexane and isopropanol is common. A small amount of an acidic modifier (like trifluoroacetic acid) is often added to improve the peak shape of acidic analytes.[8]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection: Inject 10 µL of the sample prepared in the mobile phase.

-

Detection: Monitor at a suitable wavelength (e.g., 210 nm).

-

Analysis: Baseline separation (Resolution > 1.5) should be targeted for accurate quantification.[8]

Caption: Decision tree for selecting an isomer separation technique.

Spectroscopic Identification

Once separated, isomers must be definitively identified.

-

Mass Spectrometry (MS): Electron ionization (EI) MS provides a fragmentation pattern that acts as a chemical fingerprint. While enantiomers have identical mass spectra, constitutional isomers often show unique fragmentation patterns due to their different structures. For example, the fragmentation of ethyl 2-methylbutanoate is characterized by significant peaks at m/z 102 (M-C₂H₄), 85, 57, and 29.[3] Methyl 2-ethylbutanoate shows characteristic peaks at m/z 102, 87, 71, and 43.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structure elucidation.

-

¹H and ¹³C NMR can easily distinguish constitutional isomers by their unique chemical shifts, splitting patterns, and number of signals.

-

Distinguishing enantiomers requires a chiral environment. This can be achieved by using a chiral solvating agent or a chiral derivatizing agent to induce diastereomeric differences in the NMR spectra.

-

| Compound | Technique | Characteristic Signals / Fragments |

| Ethyl 2-Methylbutanoate | ¹H NMR (CDCl₃) | δ ~4.1 (q, -OCH₂CH₃), ~2.3 (m, -CH(CH₃)-), ~1.2 (t, -OCH₂CH₃), ~1.1 (d, -CH(CH₃)-) |

| ¹³C NMR (CDCl₃) | δ ~176 (C=O), ~60 (-OCH₂-), ~41 (-CH(CH₃)-), plus alkyl signals. | |

| EI-MS | m/z (%): 57 (100), 102 (71), 29 (53), 85 (40).[3] | |

| Methyl 2-Ethylbutanoate | ¹H NMR (CDCl₃) | δ ~3.6 (s, -OCH₃), ~2.2 (t, -CH(CH₂CH₃)₂), ~1.5 (m, -CH(CH₂CH₃)₂), ~0.8 (t, -CH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~177 (C=O), ~51 (-OCH₃), ~49 (-CH(CH₂CH₃)₂), plus alkyl signals.[13] | |

| EI-MS | m/z (%): 102 (100), 87 (64), 43 (54), 71 (32).[1] |

Isomer-Specific Properties and Applications

The structural differences between isomers directly translate to differences in their physical, chemical, and biological properties.

Sensory Perception and Commercial Applications

In the flavor and fragrance industry, isomerism is paramount. The specific shape of a molecule determines how it interacts with olfactory receptors in the nose.

-

Ethyl 2-methylbutyrate is prized for its powerful and diffusive fruity scent, reminiscent of apple peels or pineapple.[7][14] It is used to add a "juicy" and fresh top-note to fragrances and food flavorings.[6][7] While specific data on the individual (R) and (S) enantiomers is specialized, it is a well-established principle in sensory science that enantiomers can have dramatically different scents (e.g., carvone smelling of spearmint and caraway).

Implications for Pharmaceutical Development

The importance of separating enantiomers in the pharmaceutical industry cannot be overstated. Because biological systems (enzymes, receptors) are themselves chiral, they interact differently with the enantiomers of a drug. This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even toxic.[8] Therefore, regulatory agencies often require the development and marketing of single-enantiomer drugs, making the analytical and synthetic protocols described in this guide essential for drug development professionals.

Conclusion

The isomers of this compound, and more broadly the C₇H₁₄O₂ esters, provide a compelling case study in the practical importance of isomerism. From the subtle structural shift that imparts chirality in ethyl 2-methylbutanoate to the distinct analytical signatures of various constitutional isomers, a mastery of these concepts is essential. For researchers and developers, the ability to selectively synthesize, separate, and characterize specific isomers is a critical capability. The causal links between molecular structure, analytical behavior, and functional properties underscore the necessity of the detailed, validated protocols presented herein. As industries continue to demand higher purity, greater efficacy, and novel properties from chemical compounds, the in-depth analysis of isomers will remain a fundamental and indispensable discipline.

References

-

Chem-Impex. (n.d.). Ethyl 2-methylbutyrate, mixture of enantiomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl-2-methylbutyrate (butanoic acid, 2-methyl-, ethyl ester) synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24020, Ethyl 2-methylbutyrate. Retrieved from [Link]

- Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.

-

PrepChem.com. (n.d.). Synthesis of 2-Ethyl-2-methyl-butyric acid. Retrieved from [Link]

-

Givaudan. (n.d.). Ethyl Methyl-2-Butyrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69951, this compound. Retrieved from [Link]

-

PerfumersWorld. (n.d.). Ethyl 2-Methylbutyrate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-methylbutyrate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

EMBL-EBI. (n.d.). ethyl 2-methylbutyrate (CHEBI:88452). Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 2-ethylbutanoate | CAS#:816-11-5. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-methyl-, ethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13357, Methyl 2-methylbutyrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-ethyl-, methyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (R)-2-methyl butyrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24020, Ethyl 2-methylbutyrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000). Enantiomeric Separation and Discrimination of 2-hydroxy Acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl Esters by Achiral Dual-Capillary Column Gas Chromatography. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC. Retrieved from [Link]

Sources

- 1. This compound | C7H14O2 | CID 69951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanoic acid, 2-ethyl-, methyl ester [webbook.nist.gov]

- 3. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

- 5. ethyl 2-methylbutyrate (CHEBI:88452) [ebi.ac.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. pellwall.com [pellwall.com]

- 8. benchchem.com [benchchem.com]

- 9. CN103508886A - Continuous production method for ethyl 2-methylbutyrate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. perfumersworld.com [perfumersworld.com]

An In-depth Technical Guide to the Toxicology of Methyl 2-Ethylbutyrate

Introduction

Methyl 2-ethylbutyrate (CAS No. 816-11-5) is a volatile organic compound characterized by a fruity, apple-like aroma.[1] Its organoleptic properties have led to its use as a flavoring agent in foods and beverages and as a fragrance component in various consumer products.[1] This guide provides a comprehensive toxicological profile of this compound, intended for researchers, scientists, and professionals in drug development and chemical safety assessment. We will delve into its physicochemical characteristics, toxicokinetic profile, and a detailed analysis of its acute and chronic toxicity, genotoxicity, and reproductive effects. The experimental designs and the causality behind the toxicological evaluations are explained to provide a holistic understanding of the safety profile of this compound.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential for predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| Appearance | Clear, colorless oily liquid | [1] |

| Odor | Fruity, sharp, sweet, green apple | [1] |

| Boiling Point | 133-137 °C | [1][3] |

| Flash Point | 79 - 92 °F (26.1 - 33.4 °C) | [1][3] |

| Vapor Pressure | 7.85 - 11.73 hPa at 20-25 °C | [1][3] |

| Water Solubility | 600-1070 mg/L at 20-25 °C | [1][3] |

| logP (o/w) | 2.0 - 2.158 (estimated) | [3] |

Note: Some values are estimated and sourced from chemical databases.

Toxicokinetics: The Biological Fate of this compound